![molecular formula C11H11BrO B14328141 Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro- CAS No. 108638-33-1](/img/structure/B14328141.png)
Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro- is a complex organic compound belonging to the class of oxirenes This compound is characterized by its unique structure, which includes a bromomethyl group attached to the oxirene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro- typically involves the epoxidation of 1,2-dihydronaphthalene. One common method includes the use of m-chloroperbenzoic acid (mCPBA) in dichloromethane at low temperatures. The reaction is carried out by dissolving 1,2-dihydronaphthalene in dichloromethane and adding mCPBA at 0°C, followed by warming to ambient temperature overnight. The product is then extracted and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining reaction conditions and using high-purity reagents, are applicable.
Chemical Reactions Analysis
Types of Reactions
Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or oxygen in the presence of catalysts such as manganese triacetate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromomethyl group allows for nucleophilic substitution reactions, where nucleophiles like hydroxide or amines can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, manganese triacetate.
Reduction: Sodium borohydride.
Substitution: Hydroxide ions, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro- involves its reactivity due to the presence of the oxirene ring and the bromomethyl group. The oxirene ring is highly strained, making it reactive towards nucleophiles and electrophiles. The bromomethyl group can undergo substitution reactions, allowing the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Naphth[2,3-b]oxiren-2(1aH)-one: Contains different functional groups, leading to different reactivity and applications.
1a,7-Dimethyldecahydronaphtho[1,2-b]oxirene: Similar structure but with different substituents, affecting its chemical properties.
Uniqueness
Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro- is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a wider range of chemical transformations compared to its analogs.
Properties
CAS No. |
108638-33-1 |
|---|---|
Molecular Formula |
C11H11BrO |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
1a-(bromomethyl)-3,7b-dihydro-2H-naphtho[1,2-b]oxirene |
InChI |
InChI=1S/C11H11BrO/c12-7-11-6-5-8-3-1-2-4-9(8)10(11)13-11/h1-4,10H,5-7H2 |
InChI Key |
JNOYOXNUCPFBJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C(O2)C3=CC=CC=C31)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


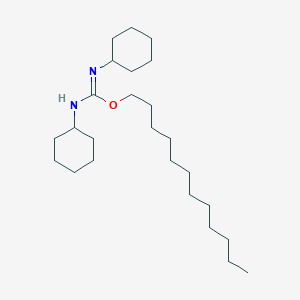
![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
![Butyl [(dibutylcarbamothioyl)sulfanyl]acetate](/img/structure/B14328068.png)
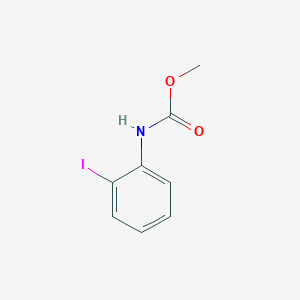

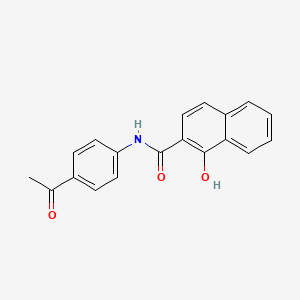
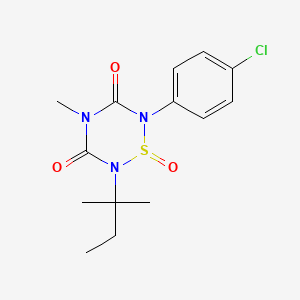
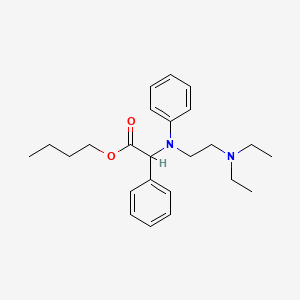
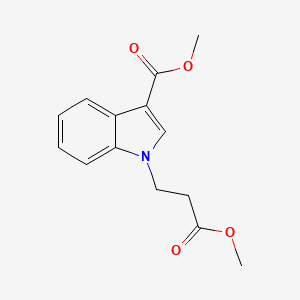
![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)
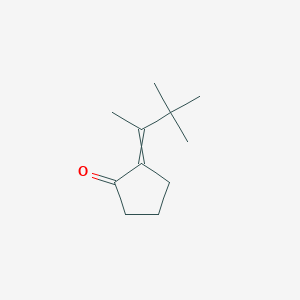
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)

